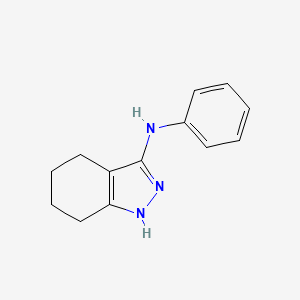

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds, particularly those containing nitrogen such as indazoles, have garnered significant interest due to their diverse chemical and biological properties. This interest spans various fields, including medicinal chemistry, where these compounds exhibit potential as pharmacological agents.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-component reactions, showcasing the complexity and efficiency of creating such molecules. For instance, the synthesis of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4] thiadiazin-3-yl)-1H-pyrazol-5-amines through a multicomponent approach highlights the atom-economic nature of these processes (Sujatha et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques such as X-ray crystallography. For example, the structure of N-phenyl amide of 1-(3-ethylthio-1,2,4-triazol-5-yl)-4-cyclohexene-2-carboxylic acid has been elucidated, showcasing the syn-oriented substituents and the distorted tetrahedral environment of the molecule (Wawrzycka et al., 2000).

Chemical Reactions and Properties

The chemical behavior of these compounds under different conditions can lead to various transformations. For example, lead tetraacetate oxidation of amino derivatives of triazoles has been studied, showing the versatility of these compounds in undergoing chemical reactions (Kaihoh et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are crucial for their application in different fields. These properties are often influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential applications of these compounds. Studies like the synthesis and antimalarial effects of N,N-dialkyl-6-(substituted phenyl)-1,2,4,5-tetrazin-3-amines provide insight into the chemical behavior of such molecules (Werbel et al., 1979).

Applications De Recherche Scientifique

Structural Analysis and Molecular Design

The structural analysis of molecules similar to N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine reveals their potential in forming complex molecular architectures. For instance, compounds like 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine show significant conformational properties and the ability to form multi-dimensional networks through hydrogen bonding (Li et al., 2012). These properties are crucial for developing materials with specific optical, electrical, or mechanical characteristics.

Photopolymerization and Material Science

Studies on molecules incorporating amine functionalities, like N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, contribute to advancements in photopolymerization. The role of multivalent atom-containing amines in Type II photoinitiating systems for free radical photopolymerization under air demonstrates the potential of these compounds in developing new polymerization technologies (El-Roz et al., 2010).

Medicinal Chemistry and Drug Design

The synthesis and structural analysis of indazole derivatives, including those related to N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, are of significant interest in medicinal chemistry. For example, the design, synthesis, and evaluation of indazole derivatives for antitumor activity highlight the therapeutic potential of these compounds (Lu et al., 2020).

Organic Synthesis and Catalysis

Research into the catalytic systems for the carbonylation of amines, including N-phenyl derivatives, opens new pathways for synthesizing complex organic molecules, such as symmetrical and unsymmetrical ureas, and benzolactams (Orito et al., 2006). These methodologies are crucial for developing pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle . They have also been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Safety and Hazards

Propriétés

IUPAC Name |

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-3,6-7H,4-5,8-9H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXMMYQNEVEWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)